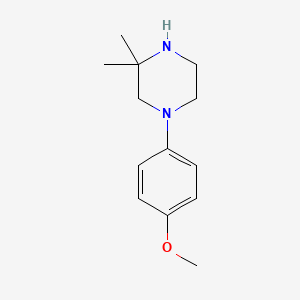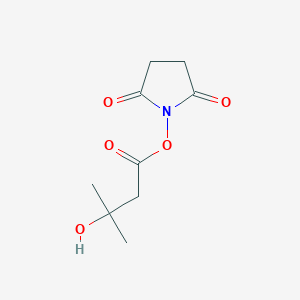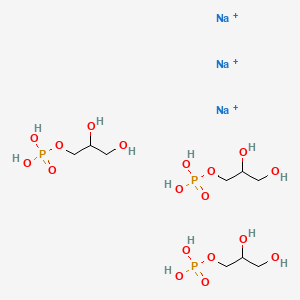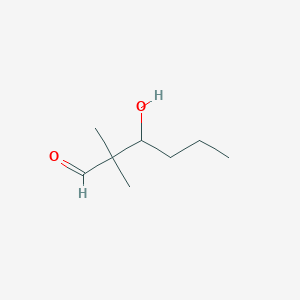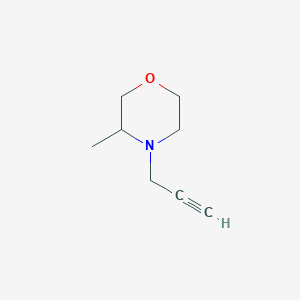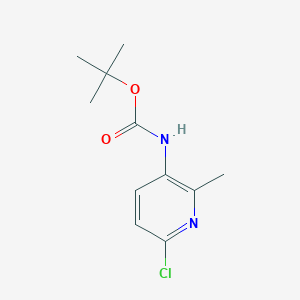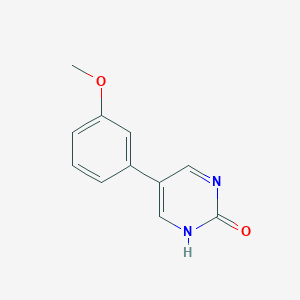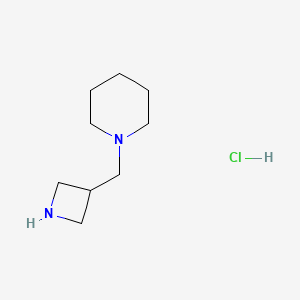![molecular formula C8H7BrN4 B11720887 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11720887.png)
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in its structure makes it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-3-amino-5-bromopyrazine with hydrazine derivatives under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation provides a rapid and efficient method for the synthesis of heterocyclic compounds, including triazolopyrazines .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction reactions can yield corresponding oxides or amines .
Scientific Research Applications
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, kinase inhibitor, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Comparison: Compared to other similar compounds, 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of both a bromine atom and a cyclopropyl group. These structural features contribute to its distinct chemical reactivity and biological activity. For instance, the cyclopropyl group can enhance the compound’s stability and its ability to interact with specific biological targets .
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H7BrN4/c9-6-4-13-7(3-10-6)11-8(12-13)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
VHGCEFNEHZZVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=C(N=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


